molecular formula C16H12FNOS2 B2837415 N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896345-50-9

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2837415
CAS No.: 896345-50-9
M. Wt: 317.4
InChI Key: VVYFWTUHUHJVLX-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound that features a benzothiophene ring and a fluorophenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the combination of the benzothiophene ring and the fluorophenylthioacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene ring, which is known for its diverse pharmacological properties, and a 4-fluorophenylthioacetamide moiety, contributing to its unique biological profile.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H18FNO2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}\text{O}_{2}\text{S}

The synthesis typically involves several key steps:

  • Formation of Benzothiophene Ring : This can be synthesized through cyclization reactions.
  • Thioether Formation : Involves creating the thioether linkage.
  • Acetamide Formation : The introduction of the acetamide group is achieved through reactions with chloroacetamide under basic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2). The compound acts by targeting specific molecular pathways crucial for cancer cell survival and proliferation.

Case Study: Inhibition of VEGFR-2

A notable study highlighted its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects against VEGFR-2, which is critical in tumor angiogenesis .

Other Biological Activities

In addition to its anticancer properties, benzothiophene derivatives, including this compound, have shown a broad spectrum of biological activities:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.
  • Antioxidant Properties : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For instance, it may inhibit kinases involved in cell signaling pathways that promote cancer cell growth and survival.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityOther Activities
N-benzoyl-N’-(4-fluorophenyl)thioureaModerateAntimicrobial
Benzothiophene DerivativesVariableAnti-inflammatory, Antioxidant
This compoundHighAntimicrobial, Anti-inflammatory

This table illustrates the comparative efficacy of this compound relative to other compounds within the same chemical family.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS2/c17-12-1-4-14(5-2-12)21-10-16(19)18-13-3-6-15-11(9-13)7-8-20-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFWTUHUHJVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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